REACTION_CXSMILES
|
[CH:1](=[O:4])[CH2:2][CH3:3].[CH3:5][CH:6]([CH2:9][CH2:10][C:11]#[N:12])[CH:7]=[O:8]>>[CH3:5][C:6]([CH3:1])([CH2:9][CH2:10][C:11]#[N:12])[CH:7]=[O:8].[CH:1](=[O:4])[CH:2]([CH3:5])[CH3:3].[C:1](#[N:12])[CH:2]=[CH2:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=O)CCC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
For a yield of 40-50%, the reaction period
|
Reaction Time |
2.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)(CCC#N)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:4])[CH2:2][CH3:3].[CH3:5][CH:6]([CH2:9][CH2:10][C:11]#[N:12])[CH:7]=[O:8]>>[CH3:5][C:6]([CH3:1])([CH2:9][CH2:10][C:11]#[N:12])[CH:7]=[O:8].[CH:1](=[O:4])[CH:2]([CH3:5])[CH3:3].[C:1](#[N:12])[CH:2]=[CH2:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=O)CCC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
For a yield of 40-50%, the reaction period
|
Reaction Time |
2.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)(CCC#N)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |